molecular formula C16H25ClN2O B587724 Ropinirole-d4 Hydrochloride CAS No. 1330261-37-4

Ropinirole-d4 Hydrochloride

Cat. No.: B587724
CAS No.: 1330261-37-4
M. Wt: 300.863
InChI Key: XDXHAEQXIBQUEZ-PQDNHERISA-N
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Description

Ropinirole is a non-ergoline dopamine agonist used to treat the symptoms of Parkinson’s disease and Restless Legs Syndrome . It is a dopamine agonist (D2) that has some of the same effects as a chemical called dopamine, which occurs naturally in your body. Low levels of dopamine in the brain are associated with Parkinson’s disease .


Synthesis Analysis

A four-step, three-stage synthesis of the API ropinirole hydrochloride has been developed from a commercially available naphthalene derivative. The new route has half the step-count and twice the overall yield of the current manufacturing process .


Molecular Structure Analysis

Ropinirole-d4 Hydrochloride has the molecular formula C16H21D4ClN2O and a molecular weight of 300.86 . The structure of ropinirole and its impurities have been studied .


Chemical Reactions Analysis

Ropinirole is metabolized primarily by cytochrome P450 1A2 (CYP1A2), which is the major enzyme responsible for the metabolism of ropinirole .


Physical and Chemical Properties Analysis

This compound is a stable isotope labelled analytical standard . The DSC and XRD patterns showed that ropinirole hydrochloride was dispersed at the molecular level in the polymer matrix .

Scientific Research Applications

Pharmacokinetics and Clinical Efficacy

Ropinirole, a non-ergoline dopamine agonist, has been extensively studied for its pharmacokinetics, safety, tolerability, and clinical efficacy, particularly in the treatment of Parkinson's disease (PD). It is safe and efficacious as monotherapy in early PD and as an adjunct to levodopa in more advanced stages. A summary of preclinical and clinical studies highlights its role in improving symptoms such as bradykinesia, rigor, and tremor, and its potential for neuroprotective effects. Ropinirole facilitates daily life and may improve depressive moods in patients with PD, indicating its broad applicability in managing both motor and non-motor symptoms of the disease (Zesiewicz & Hauser, 1999).

Advantages of Prolonged Release Formulation

Ropinirole's prolonged release formulation offers several potential advantages over the immediate release formulation, including more consistent dopaminergic activity, steadier plasma levels, increased tolerability, and greater compliance due to a simpler once-daily dosing regimen. This formulation is approved as both monotherapy and as an adjunct to levodopa in PD treatment. Studies have shown comparable efficacy and tolerability to immediate release ropinirole in early PD patients, with significantly greater compliance, and reduced daily "off" time in advanced PD, highlighting its efficacy across different stages of PD (Nashatizadeh, Lyons, & Pahwa, 2009).

Efficacy in Restless Legs Syndrome

In addition to PD, ropinirole has been successfully used in the treatment of restless legs syndrome (RLS). A comprehensive clinical development program for moderate to severe primary RLS has demonstrated significant improvements in RLS symptoms versus placebo, supported by data from individual studies and pooled analyses. Ropinirole significantly benefits objective measures of RLS motor symptoms and subjective measures of sleep, affirming its utility in treating this chronic neurological disorder (Bogan, 2008).

Clinical Outcome and Pharmacological Insights

Ropinirole's application extends to evaluating clinical outcomes and pharmacological insights, such as its effect on serum creatinine levels in PD patients. Monitoring these levels provides valuable information regarding the safety and efficacy of ropinirole in PD treatment, underscoring the importance of comprehensive clinical evaluation and monitoring for optimizing patient care (George, Joseph, & Sali, 2017).

Mechanism of Action

Safety and Hazards

Ropinirole should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Ropinirole-d4 Hydrochloride has a selective stimulation to the dopamine D2 receptor line of the postsynaptic membrane of the striatum . It has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It also has a moderate in vitro affinity for opioid receptors .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to alleviate LPS-induced damage of human gingival fibroblasts by promoting cell viability, inhibiting cell apoptosis, and reducing the levels of IL-1β, IL-18, and TNF-α . It also potentially inhibits the SREBP2-cholesterol synthesis pathway .

Temporal Effects in Laboratory Settings

This compound is absorbed quickly and the blood concentration reaches the peak within 2 hours . The half-life of the blood concentration is about 5–7 hours . In a clinical trial, the incidence of gastrointestinal disorders (mainly, temporary mild nausea and diarrhea) was high at 76.9% in the this compound group .

Dosage Effects in Animal Models

In a non-randomized non-controlled clinical trial, ropinirole topical ophthalmic solution was applied to dogs’ eyes, with a target dose of 3.75 mg/m2 . A second dose was administered after 15 minutes based on clinician discretion . With a single dose of this compound, 78.9% produced vomit .

Metabolic Pathways

This compound is mainly metabolized by CYP1A . The major metabolic pathways are N-despropylation and hydroxylation to form the inactive N-despropyl metabolite and hydroxy metabolites . The N-despropyl metabolite is then converted to carbamyl glucuronide .

Transport and Distribution

This compound is found to be widely distributed throughout the body, with an apparent volume of distribution of 7.5 L/kg . It is excreted to the kidney .

Subcellular Localization

Given its role as a dopamine receptor agonist, it is likely to be localized in the areas where dopamine receptors are present, such as the postsynaptic membrane of the striatum .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ropinirole-d4 Hydrochloride involves the introduction of deuterium atoms into the Ropinirole Hydrochloride molecule. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Ropinirole Hydrochloride", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Dissolve Ropinirole Hydrochloride in a deuterated solvent such as deuterated water or deuterated methanol.", "Step 2: Add a deuterated reducing agent such as sodium borodeuteride or lithium aluminum deuteride to the solution.", "Step 3: Allow the reaction to proceed for a specified period of time, typically several hours.", "Step 4: Quench the reaction by adding an acid to the solution.", "Step 5: Isolate the product by filtration or extraction.", "Step 6: Purify the product by recrystallization or chromatography." ] }

CAS No.

1330261-37-4

Molecular Formula

C16H25ClN2O

Molecular Weight

300.863

IUPAC Name

4-[2-[bis(1,1-dideuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i9D2,10D2;

InChI Key

XDXHAEQXIBQUEZ-PQDNHERISA-N

SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl

Synonyms

4-[2-(Dipropylamino-d4)ethyl]-1,3-dihydro-2H-indol-2-one Hydrochloride;  4-[2-(Di-n-propylamino-d4)ethyl]-2(3H)-indolone Hydrochloride;  SKF-101468A-d4;  Requip-d4; 

Origin of Product

United States

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